BI-3663
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BI-3663 是一种有效的、选择性的蛋白质降解靶向嵌合体 (PROTAC),可降解粘着斑酪氨酸激酶 (PTK2)。该化合物是首个利用 CRL4CRBN E3 泛素连接酶来触发 PTK2 的细胞内降解的小分子降解剂,降解过程可逆但持续时间长 。 PTK2 是一种胞质蛋白酪氨酸激酶,在许多晚期实体瘤中过表达并被激活 。
科学研究应用
BI-3663 具有广泛的科学研究应用,包括:
化学: 该化合物用作化学探针,用于研究 PTK2 的降解及其对细胞过程的影响。
生物学: this compound 用于研究 PTK2 在细胞粘附、运动、侵袭、转移和存活中的作用。
医学: 该化合物正在探索其在通过靶向和降解 PTK2 来治疗晚期实体瘤方面的潜在治疗应用。
作用机制
BI-3663 通过利用 CRL4CRBN E3 泛素连接酶来触发 PTK2 的细胞内降解而发挥作用。该化合物与 E3 泛素连接酶和 PTK2 结合,将它们紧密地结合在一起。这种相互作用导致 PTK2 的多聚泛素化,将其标记为蛋白酶体降解。 结果,this compound 有效地从细胞中消除了 PTK2,破坏了其信号通路并抑制了其致癌功能 。
生化分析
Biochemical Properties
This compound interacts with the PTK2 protein, a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . The compound binds to PTK2 and the CRL4CRBN E3 ubiquitin ligase, bringing them into close spatial proximity . This triggers the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by triggering the intracellular destruction of PTK2, which plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of this compound involves the hijacking of the intrinsic catalytic activity of the E3 ligase and directing it toward PTK2 as a neo-substrate . This results in the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 . As a result, this compound acts as a degrader of the target as opposed to just an inhibitor, enabling the effective post-translational elimination of a target gene product in living organisms .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its ability to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner
准备方法
BI-3663 是通过连接器将 PTK2/FAK 抑制剂 (BI-4464) 与一种 cereblon (CRBN) E3 泛素连接酶配体 (泊马度胺) 连接起来合成的 。合成路线包括以下步骤:
- 将 PTK2/FAK 抑制剂溶解在二甲基甲酰胺 (DMF) 中。
- 向反应混合物中加入二异丙基乙胺 (DIPEA) 和 HATU。
- 在室温下搅拌混合物过夜。
- 用乙腈 (MeCN) 和水稀释反应混合物,然后过滤。
- 使用 MeCN/H2O 作为洗脱液,在酸性条件下通过反相高效液相色谱 (RP-HPLC) 纯化产物 。
化学反应分析
BI-3663 会发生多种类型的化学反应,包括:
氧化: 该化合物在特定条件下会被氧化,导致形成氧化衍生物。
还原: this compound 可以被还原形成还原衍生物。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
在这些反应中常用的试剂和条件包括氧化剂(例如,过氧化氢),还原剂(例如,硼氢化钠)以及用于水解的酸性或碱性溶液。这些反应形成的主要产物取决于所用试剂和条件。
相似化合物的比较
与其他类似化合物相比,BI-3663 作为 PTK2 降解剂具有高度的选择性和效力,这使得它独一无二。类似的化合物包括:
BI-0319: 另一种具有类似降解能力的 PTK2 PROTAC。
BI-4206: 在研究中用作阴性对照化合物,以验证 this compound 的特异性.
This compound 由于其对 PTK2 的可逆但持久的降解,使其成为研究 PTK2 在癌症和其他疾病中的作用的宝贵工具 。
生物活性
BI-3663 is a proteolysis-targeting chimera (PROTAC) developed by Boehringer Ingelheim, designed to selectively degrade the protein PTK2 (also known as focal adhesion kinase or FAK). This compound represents a novel approach in targeted protein degradation, harnessing the body's ubiquitin-proteasome system to eliminate specific proteins implicated in various diseases, particularly cancer.
This compound operates by binding to both the target protein (PTK2) and an E3 ubiquitin ligase (Cereblon), facilitating the ubiquitination of PTK2. Once tagged, PTK2 is directed to the proteasome for degradation. This dual-targeting mechanism allows for a more effective reduction of PTK2 levels compared to traditional inhibitors, which merely block the activity of the protein without promoting its degradation.
Key Features of this compound
- Target : PTK2 (FAK)
- E3 Ligase : Cereblon
- Mechanism : Induces ubiquitination and subsequent proteasomal degradation of PTK2.
- Advantages : More effective in reducing protein levels and potentially overcoming resistance mechanisms associated with conventional inhibitors.
In Vitro Studies
Studies have shown that this compound effectively degrades PTK2 in various cancer cell lines. The compound demonstrated significant antiproliferative effects, although it was noted that its activity was not more potent than that of other FAK inhibitors like BI-4644. For instance, Rao et al. reported that while this compound induced substantial degradation of FAK in 12 different cell lines, its antiproliferative activity was comparable to that of BI-4644 .
Comparative Analysis with Other PROTACs
A comparative study highlighted the effectiveness of this compound against other PROTACs targeting FAK. The following table summarizes key findings:
Compound | Target Protein | E3 Ligase | IC50 (nM) | Antiproliferative Activity | Cell Lines Tested |
---|---|---|---|---|---|
This compound | PTK2 | Cereblon | 26.4 | Moderate | 12 |
BI-4644 | FAK | N/A | 3.0 | High | Various |
A13 | FAK | VHL | 26.4 | Enhanced | A549 |
Case Studies
- Breast Cancer Cell Lines : In studies involving MDA-MB-231 breast cancer cells, this compound exhibited a reduction in cell migration and invasion, suggesting its potential utility in treating metastatic disease .
- Pancreatic Cancer Models : Research indicated that treatment with this compound led to decreased levels of phosphorylated AKT, a downstream signaling molecule critical for cell survival and proliferation, thereby impacting tumor growth dynamics .
Research Findings
Recent investigations into the selectivity and efficacy of this compound have yielded promising results:
- Selectivity Profile : Quantitative mass spectrometry revealed that FAK was among the most significantly depleted proteins upon treatment with this compound, indicating a targeted action with minimal off-target effects .
- Degradation Dynamics : Time-course experiments demonstrated rapid degradation of PTK2 within one hour of treatment, showcasing the efficiency of this compound in modulating protein levels quickly .
属性
IUPAC Name |
N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXLFJKQHYGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42F3N7O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。